1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol
Übersicht
Beschreibung
The compound 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol is a chemical entity that has been studied for its potential as an antiamebic agent. It has been shown to exhibit potent activity against Entamoeba criceti in a hamster model, which has led to its selection for human trials .
Synthesis Analysis
The synthesis of related tetrahydroquinoline compounds involves various chemical reactions, including the Pictet-Spengler reaction, acylation, and oxidation processes. For instance, the synthesis of 1,2-disubstituted tetrahydrobenz[g]isoquinoline-5,10-diones was achieved through an activated Pictet-Spengler reaction followed by oxidation with silver(II) oxide . Similarly, the synthesis of 1-chloromethyl-6,7-dimethoxytetrahydroisoquinoline hydrochloride involved acylation and the Bischler-Napieralski reaction . These methods provide insights into the possible synthetic routes that could be applied to the synthesis of 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as IR and 1H NMR spectroscopy . The absolute configuration of chiral tetrahydroisoquinoline derivatives has been established by X-ray diffractometry . These techniques are crucial for confirming the structure of synthesized compounds, including the dichloroacetyl derivative of tetrahydroquinolin-6-ol.
Chemical Reactions Analysis
Tetrahydroquinoline derivatives undergo a range of chemical reactions. For example, photochemical synthesis has been used to create tetrahydroisoquinolin-3-ones from N-chloroacetylbenzylamines . Oxidative rearrangement reactions have been observed with tetrahydroisoquinolines treated with lead tetraacetate, leading to the formation of oxazoloisoquinolinones . These reactions demonstrate the reactivity of the tetrahydroquinoline scaffold and may provide insights into the chemical behavior of 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinoline derivatives are influenced by their molecular structure. For instance, the introduction of chloro and methoxy groups can affect the compound's lipophilicity, which in turn can influence its biological activity and pharmacokinetic properties . The resolution of chiral tetrahydroisoquinoline derivatives and the study of their enantiomers have shown differences in biological activity, which is important for understanding the pharmacodynamics of these compounds .
Wissenschaftliche Forschungsanwendungen
Novel Synthetic Methods
Recent studies have demonstrated innovative methods to synthesize tetrahydroquinoline derivatives. For instance, a facile synthesis route was established for chiral tetrahydroquinolin-4-ol and tetrahydro-1H-benzo[b]azepin-5-ol derivatives using Novozyme 435 lipase mediated enantioselective kinetic resolution, achieving high yields and enantiomeric excess (ee) values (Zhou et al., 2015). Moreover, a one-pot, four-component process was introduced for synthesizing dihydropyrindines and tetrahydroquinolines, showcasing the versatility of these compounds in chemical synthesis (Yehia et al., 2002).
Crystallography and Structural Analysis
Significant progress has been made in understanding the structural properties of tetrahydroquinoline derivatives. The crystal structure of spiro[cyclohexane-1,2'-6'-methoxy-1'-(α-chloroacetyl)-1,2',3',4'-tetrahydro-4'-methylquinoline] was elucidated, revealing insights into the molecular conformation and packing, which is crucial for designing compounds with desired physical and chemical properties (Soriano-garcia et al., 2000).
Enzyme Inhibition for Therapeutic Applications
Tetrahydroquinoline derivatives have shown potential as enzyme inhibitors. Compounds based on carbamic acid quinolin-6-yl esters, derived from 1-substituted 1,2,3,4-tetrahydroquinolin-6-ols, were identified as novel inhibitors of acetylcholinesterase. These compounds displayed promising cognitive improvements in vivo, comparable to standard Alzheimer's disease drugs (Decker, 2007).
Medicinal Chemistry and Drug Development
Tetrahydroquinoline derivatives are important intermediates in cardiovascular drugs and dyes. A review highlighted the synthesis and application of these derivatives, discussing various synthetic methods and their role in medicinal chemistry and dye applications. It emphasized the need for developing atom-economic methods and synthesizing enantiomerically pure derivatives for potential therapeutic applications (Guobao, 2012).
Oxidative Rearrangement and Synthetic Applications
An interesting study on oxidative rearrangement revealed that treatment of certain tetrahydroisoquinoline derivatives with lead tetraacetate resulted in the formation of oxazoloisoquinolinones, highlighting a unique 'intramolecular iminohaloform' rearrangement. This finding opens up new avenues for synthetic applications of these compounds (Lenz et al., 2004).
Eigenschaften
IUPAC Name |
2,2-dichloro-1-(6-hydroxy-3,4-dihydro-2H-quinolin-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2/c12-10(13)11(16)14-5-1-2-7-6-8(15)3-4-9(7)14/h3-4,6,10,15H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZBOXOCCLZODD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)N(C1)C(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211319 | |
Record name | 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol | |
CAS RN |
62265-67-2 | |
Record name | 2,2-Dichloro-1-(3,4-dihydro-6-hydroxy-1(2H)-quinolinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62265-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062265672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80211319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(dichloroacetyl)-1,2,3,4-tetrahydroquinolin-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.689 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol esters promising candidates for antiamebic therapy?
A1: Research demonstrates that a series of 1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinols and their O-acyl derivatives exhibit potent antiamebic activity against Entamoeba criceti infections in hamsters []. This activity is comparable to existing antiamebic drugs like etofamide and diloxanide furoate []. This suggests that these compounds hold promise as potential treatments for amebiasis. Notably, one specific derivative, 1-(dichloroacetyl)-6-(2-furoyloxy)-1,2,3,4-tetrahydroquinoline, has been identified as particularly potent and selected for human trials [], highlighting its potential for clinical application.
Q2: What is the significance of the structure-activity relationship (SAR) in understanding these compounds' antiamebic activity?
A2: While the provided abstracts [, ] don't delve into specific SAR details, they emphasize that modifications to the base structure of 1-(Dichloroacetyl)-1,2,3,4-tetrahydro-6-quinolinol, specifically through the introduction of various O-acyl groups, can significantly influence the antiamebic potency of these compounds. Further research into the SAR would be crucial to optimize the structure of these molecules for enhanced activity, selectivity, and potentially reduced toxicity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.